MI-503 is a small molecule inhibitor that specifically targets the interaction between Menin and MLL1. [, , , , , , , , , , ] This interaction is crucial for the function of the COMPASS complex, a histone methyltransferase complex responsible for depositing the H3K4me3 activating mark on gene promoters. [, , ] MI-503 acts as a disruptor of this complex, interfering with the binding of Menin to MLL1. [, , , ] This disruption leads to the inhibition of the COMPASS complex, impacting downstream gene expression. [, ]
MI-503 is classified as a menin-mixed lineage leukemia inhibitor. It was synthesized from a molecular scaffold derived from earlier compounds, specifically MI-2-2, to enhance its pharmacological properties. The development of MI-503 is part of ongoing research aimed at targeting chromatin regulators to inhibit leukemogenic gene expression and promote differentiation in cancer cells .
The synthesis of MI-503 involves a multi-step chemical process that re-engineers the structure of MI-2-2. The key modifications aim to optimize binding affinity and selectivity for menin, resulting in a compound that binds with low nanomolar affinity. Detailed structural analysis through crystallography has confirmed that MI-503 occupies specific pockets on the menin protein, forming critical hydrogen bonds that stabilize the interaction .
The synthesis typically includes:
MI-503 has a complex molecular structure characterized by its ability to fit into the menin binding site, specifically occupying the F9 and P13 pockets. The structural formula includes several functional groups that are crucial for its activity:
Crystallographic studies have provided insights into how MI-503 interacts with menin at an atomic level, revealing its potential for selective inhibition of the menin-mixed lineage leukemia complex.
MI-503 primarily functions through competitive inhibition, blocking the interaction between menin and mixed lineage leukemia proteins. This inhibition leads to downstream effects on gene expression associated with leukemogenesis.
Key reactions include:
The mechanism of action for MI-503 involves disrupting the menin-mixed lineage leukemia interaction, which is essential for maintaining the oncogenic potential of mixed lineage leukemia cells. By inhibiting this interaction:
MI-503 exhibits several notable physical and chemical properties:
These properties make MI-503 a promising candidate for further development in therapeutic applications targeting menin-related pathways.
MI-503 has several potential applications in scientific research and therapeutic development:
The menin protein, encoded by the MEN1 gene, serves as a critical scaffold for epigenetic regulators, most notably mixed-lineage leukemia 1 (MLL1/KMT2A). Menin directly binds the N-terminus of MLL1 and its fusion oncoproteins, facilitating the recruitment of histone-modifying complexes to specific genomic loci. This interaction anchors the MLL complex to catalyze trimethylation of histone H3 lysine 4 (H3K4me3), a chromatin mark associated with active transcription. In cancers driven by MLL rearrangements (MLL-r), menin is indispensable for sustaining aberrant expression of leukemogenic genes such as HOXA9 and MEIS1. Consequently, pharmacologic disruption of the menin-MLL interface represents a promising therapeutic strategy. MI-503, a potent small-molecule inhibitor of this interaction, has emerged as a key tool for probing oncogenic dependencies across diverse malignancies [1] [5] [8].
Table 1: Key Oncogenic Targets Regulated by Menin-MLL Complexes
Target Gene | Biological Role | Effect of Menin-MLL Inhibition | Validated Cancer Models |
---|---|---|---|
HOXA9 | Hematopoietic differentiation regulator | Downregulation (≥80%) | MLL-r leukemia, prostate cancer |
MEIS1 | Transcriptional cofactor | Downregulation (≥75%) | MLL-r leukemia, osteosarcoma |
PEG10 | Tumor growth/metastasis promoter | Downregulation (60-70%) | Hepatocellular carcinoma |
MYC | Master proliferation regulator | Downregulation (40-50%) | Osteosarcoma, prostate cancer |
MCL1 | Anti-apoptotic protein | Downregulation (≥50%) | Osteosarcoma, leukemia |
Menin functions as an obligate cofactor for MLL1 by stabilizing its interaction with chromatin and enabling the assembly of the COMPASS-like complex, which deposits H3K4me3 marks at target promoters. Structural analyses reveal that MI-503 binds the menin pocket typically occupied by MLL1, forming hydrogen bonds with Tyr276, Trp341, and Glu366. This occupation sterically hinders MLL1 binding and disrupts downstream epigenetic remodeling [1] [8].
Key mechanisms of MI-503 action:
Table 2: Epigenetic and Transcriptional Effects of MI-503
Cellular Process | MI-503-Induced Change | Experimental Validation |
---|---|---|
H3K4me3 deposition | ↓ 60–80% at target gene promoters | ChIP-qPCR (leukemia, HCC) |
HOXA9 expression | ↓ ≥80% (mRNA/protein) | RT-qPCR, Western blot |
MEIS1 expression | ↓ ≥75% (mRNA/protein) | RT-qPCR, RNA-seq |
CD11b expression | ↑ 5–8 fold (cell surface marker) | Flow cytometry (MLL-AF9 BMCs) |
c-KIT expression | ↓ 70% (leukemia stem cell marker) | Flow cytometry, immunohistochemistry |
Hematologic Malignancies
MLL-r leukemias exhibit exceptional dependence on menin. MI-503 selectively inhibits proliferation in MLL-r cell lines (MV4-11, MOLM-13) with GI₅₀ values of 0.22–0.57 µM, while sparing non-MLL-r lines (e.g., HL-60, GI₅₀ >5 µM). In vivo, daily administration of MI-503 (15 mg/kg) prolongs survival in mouse MLL leukemia models, with 80% reduction in tumor burden and complete regression observed in subsets [1] [4] [7]. Mechanistically, MI-503 induces:
Solid Tumors
Menin-MLL dysregulation contributes to diverse solid tumors, albeit with variable dependency:
Limitations in Solid Tumors: Independent studies note attenuated responses in most solid cancer models. Only 5/85 non-leukemic cell lines showed GI₅₀ <1 µM for menin inhibitors, suggesting context-specific vulnerabilities [8].
Table 3: Anti-Tumor Efficacy of MI-503 Across Cancer Types
Cancer Type | Model System | Key Biomarker Alterations | Efficacy Outcome |
---|---|---|---|
MLL-r leukemia | MV4-11 xenograft | ↓HOXA9, ↓MEIS1, ↑CD11b | 80% tumor reduction; prolonged survival |
Osteosarcoma | 143B xenograft | ↓MYC, ↓MCL1, ↓Ki67 | 60–70% tumor growth inhibition |
Hepatocellular carcinoma | Hep3B + sorafenib | ↓PEG10, ↓H3K4me3 | Synergistic migration inhibition |
Prostate cancer | VCaP cells | ↓AR targets, menin degradation | Limited anti-proliferation (GI₅₀ >1 µM) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8